GSK 1059615 Sodium Salt Hydrate is a chemical compound recognized for its role as a potent inhibitor of phosphatidylinositol-3-kinases, specifically targeting the alpha isoform (PI3Kα). This compound is particularly significant in cancer research due to its ability to inhibit cell proliferation in various cancer cell lines, including breast cancer. The sodium salt form of GSK 1059615 enhances its solubility and bioavailability, making it a valuable tool in pharmacological studies.
GSK 1059615 Sodium Salt Hydrate is classified under the category of small molecule inhibitors and is primarily sourced from chemical suppliers such as Sigma-Aldrich and TargetMol. Its empirical formula is represented as C₁₈H₁₀N₃O₂S·Na·xH₂O, with a molecular weight of approximately 355.35 g/mol when considering the anhydrous form . The compound is also cataloged under CAS Number 1356195-42-0, facilitating its identification in chemical databases.
The synthesis of GSK 1059615 Sodium Salt Hydrate involves several key steps that include the formation of a thiazolidinedione core structure, followed by the introduction of pyridinyl groups. One notable method involves the use of specific reagents and conditions to ensure high yields and purity of the final product. The synthesis process can be summarized as follows:
This multi-step synthesis requires careful optimization of reaction conditions to achieve desired purity levels and yield .
The molecular structure of GSK 1059615 Sodium Salt Hydrate features a thiazolidinedione core linked to a pyridine moiety, which plays a critical role in its inhibitory activity against PI3Kα. The structural representation can be summarized as follows:
The three-dimensional conformation of this compound can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement and confirm structural integrity.
GSK 1059615 Sodium Salt Hydrate participates in various chemical reactions primarily related to its function as an enzyme inhibitor. Key reactions include:
These reactions underscore the compound's potential therapeutic applications in oncology .
The mechanism of action for GSK 1059615 Sodium Salt Hydrate primarily revolves around its inhibition of PI3Kα. By binding to this kinase, the compound disrupts the phosphatidylinositol signaling pathway, which is crucial for various cellular processes including:
Experimental data indicate that treatment with GSK 1059615 results in significant reductions in tumor growth in preclinical models, highlighting its potential as an anti-cancer agent .
GSK 1059615 Sodium Salt Hydrate exhibits several notable physical and chemical properties:
Elemental analysis reveals the following composition:
GSK 1059615 Sodium Salt Hydrate has significant applications in scientific research, particularly in cancer biology. Its primary uses include:
This compound's ability to modulate critical signaling pathways makes it an essential tool for researchers investigating cancer therapeutics .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3